molecular formula C11H8F3N3 B1391105 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1214371-09-1

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1391105
CAS No.: 1214371-09-1
M. Wt: 239.2 g/mol
InChI Key: QZAVCAATCTZNFR-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using catalyst-free methods. For example, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific chemical structure. Similar compounds, such as 2-(pyridin-2-yl)ethan-1-amine, have properties such as a molecular weight of 122.1677 .

Future Directions

The future directions for research on “3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

3-pyridin-4-yl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-5-9(10(15)17-6-8)7-1-3-16-4-2-7/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAVCAATCTZNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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